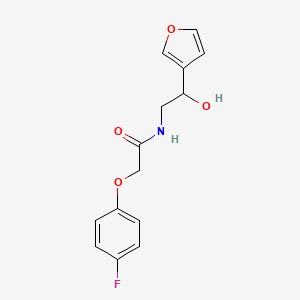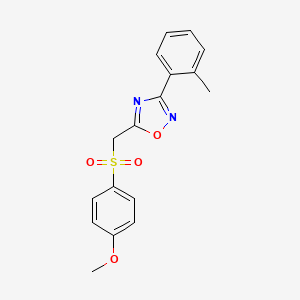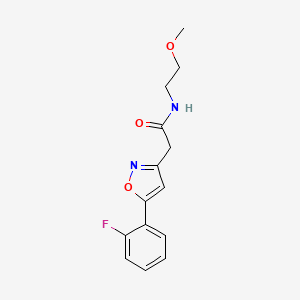![molecular formula C24H32N2O5S2 B2830679 4-Methyl-1-[4-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine CAS No. 451470-29-4](/img/structure/B2830679.png)
4-Methyl-1-[4-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including sulfonyl groups, phenyl groups, and piperidine rings. Piperidine is a common motif in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperidine rings, followed by the introduction of the sulfonyl and phenyl groups. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecule contains several piperidine rings, which are six-membered rings containing one nitrogen atom. It also contains sulfonyl groups (-SO2-), which are commonly found in sulfone antibiotics, and phenyl groups, which are common in many organic compounds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl, phenyl, and piperidine groups. For example, the piperidine rings could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar sulfonyl groups and the basicity of the nitrogen atoms in the piperidine rings .Scientific Research Applications
Analytical Methodologies and Pharmacokinetics
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A study by Yang et al. (2004) developed a rapid, sensitive, and reproducible LC-MS/MS method for the quantitative determination of a related compound, SCH 211803, in plasma. This method supported pre-clinical pharmacokinetic studies, showcasing the importance of analytical techniques in drug development and monitoring Yang et al., 2004.
Antibacterial and Antifungal Applications
- Enzyme-Linked Immunosorbent Assay (ELISA) for Sulfonamide Antibiotics: Adrián et al. (2009) developed a highly sensitive ELISA for detecting a wide range of sulfonamide antibiotics in milk, demonstrating the relevance of sulfonamide structures in environmental and food safety analysis Adrián et al., 2009.
- Antimicrobial Activity: Ghorab et al. (2017) synthesized compounds with sulfonamide moieties that displayed significant antimicrobial activity against various bacteria and fungi, indicating the potential therapeutic applications of sulfonamide derivatives Ghorab et al., 2017.
Drug Discovery and Synthesis
- Copper-Catalyzed Aminooxygenation: Karyakarte et al. (2012) reported on the synthesis of isoxazolidines, which are useful in organic synthesis and drug discovery. This method demonstrates the versatility of incorporating sulfonamide and related structures in synthesizing biologically relevant compounds Karyakarte et al., 2012.
Anti-Inflammatory and Antitumor Effects
- Cyclooxygenase Inhibitors: Harrak et al. (2010) investigated 4-(aryloyl)phenyl methyl sulfones for their ability to inhibit cyclooxygenase enzymes, highlighting the role of sulfonamide derivatives in developing new anti-inflammatory drugs Harrak et al., 2010.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-1-[4-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S2/c1-19-11-15-25(16-12-19)32(27,28)23-7-3-21(4-8-23)31-22-5-9-24(10-6-22)33(29,30)26-17-13-20(2)14-18-26/h3-10,19-20H,11-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBFQLZBNXMOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid](/img/structure/B2830596.png)

methanone](/img/structure/B2830599.png)



![[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2830608.png)
![3-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2830611.png)
![3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/no-structure.png)
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2830613.png)
![6-[4-(3-Methoxy-2-methylindazole-6-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2830615.png)
![N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2830617.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2830618.png)
![1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2830619.png)